molecular formula C8H16O5 B579787 2,3,5-tri-O-methyl-l-arabinofuranose CAS No. 18463-35-9

2,3,5-tri-O-methyl-l-arabinofuranose

Cat. No.: B579787
CAS No.: 18463-35-9
M. Wt: 192.211
InChI Key: ZYQHITWNMGDTCD-QBARFFCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Tri-O-methyl-l-arabinofuranose is a chemically modified monosaccharide that serves as a crucial intermediate and building block in synthetic carbohydrate chemistry. Its core research value lies in its use for the construction of complex oligosaccharides and glycoconjugates, particularly those containing l-arabinofuranosyl (l-Araf) linkages, which are common in plant cell wall polysaccharides like arabinans, arabinoxylans, and rhamnogalacturonan I . The methyl protecting groups on the 2, 3, and 5 hydroxyl functions ensure regioselectivity during glycosylation reactions, allowing chemists to synthesize well-defined arabinofuranosyl-containing oligomers with specific linkage patterns, such as α-(1→5)-linked chains, which are biologically relevant structures . This compound is instrumental in the study of carbohydrate-active enzymes (CAZymes). It can be used to develop mechanism-based inhibitors and activity-based probes (ABPs) designed to target and characterize retaining α-l-arabinofuranosidases in complex biological systems . Such tools are vital for profiling enzyme activity within the secretomes of biomass-degrading fungi and for understanding the breakdown of complex plant polysaccharides. Furthermore, derivatives of protected arabinofuranoses like this are key starting materials for synthesizing arabinofuranosyl azides and haloacetamides, which act as covalent inhibitors for specific glycosidase families like GH127 and GH146 . The structural motifs accessible through this building block are also of significant interest for investigating host-pathogen interactions and for exploring the prebiotic potential of emerging oligosaccharides . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in a laboratory setting following appropriate safety protocols.

Properties

CAS No.

18463-35-9

Molecular Formula

C8H16O5

Molecular Weight

192.211

IUPAC Name

(3R,4S,5S)-3,4-dimethoxy-5-(methoxymethyl)oxolan-2-ol

InChI

InChI=1S/C8H16O5/c1-10-4-5-6(11-2)7(12-3)8(9)13-5/h5-9H,4H2,1-3H3/t5-,6-,7+,8?/m0/s1

InChI Key

ZYQHITWNMGDTCD-QBARFFCXSA-N

SMILES

COCC1C(C(C(O1)O)OC)OC

Synonyms

2-O,3-O,5-O-Trimethyl-L-arabinofuranose

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares 2,3,5-tri-O-methyl-L-arabinofuranose with structurally related arabinofuranose derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 2-, 3-, 5-O-methyl C₈H₁₆O₅ 192.21 Polysaccharide structural analysis
2,3,5-Tri-O-benzyl-D-arabinofuranose 2-, 3-, 5-O-benzyl C₂₆H₂₈O₅ 420.50 Glycosylation intermediates
Methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside 2-, 3-, 5-O-benzoyl; 1-O-methyl C₂₇H₂₄O₈ 476.47 Carbohydrate synthesis
1,2-O-Isopropylidene-b-L-arabinofuranose 1,2-O-isopropylidene cyclic acetal C₈H₁₄O₅ 190.19 Antiviral/anticancer drug precursors
1,2,3,5-Tetra-O-acetyl-α-L-arabinofuranose 1-, 2-, 3-, 5-O-acetyl C₁₃H₁₈O₉ 318.28 Protecting group strategies

Key Observations:

  • Substituent Effects: Methyl groups are smaller and less sterically hindering than benzyl or benzoyl groups, making this compound more soluble in polar solvents. Benzyl and benzoyl groups are bulkier, enhancing stability during synthetic reactions but requiring harsher deprotection conditions (e.g., hydrogenolysis for benzyl, alkaline hydrolysis for benzoyl) .
  • Synthetic Utility: Benzylated (e.g., 2,3,5-tri-O-benzyl-D-arabinofuranose) and benzoylated derivatives are critical intermediates in oligosaccharide synthesis, as they protect hydroxyl groups during glycosylation . Methylation, in contrast, is primarily analytical, preserving native linkage information for polysaccharide characterization .

Reactivity and Stability

  • Methylated Derivatives: The methyl groups in this compound are stable under acidic and basic conditions, making the compound ideal for hydrolysis-based structural studies .
  • Acetylated Derivatives : Acetyl groups are labile under basic conditions, allowing selective deprotection during stepwise synthesis .
  • Fluorinated Analogs: highlights 2-deoxy-2-fluoro derivatives (e.g., 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-L-arabinofuranose), where fluorine substitution alters electronic properties and enhances metabolic stability for antiviral applications .

Research Findings and Data

Table 2: Comparative Physicochemical Properties

Property This compound 2,3,5-Tri-O-benzyl-D-arabinofuranose 1,2-O-Isopropylidene-b-L-arabinofuranose
Melting Point Not reported Not reported 118–120°C
Solubility Water-miscible Soluble in CH₂Cl₂, THF Soluble in DMSO, chloroform
Stability Stable to hydrolysis Air-sensitive (benzyl groups) Stable at RT, decomposes in acid

Preparation Methods

Fischer Glycosylation for Anomeric Protection

The synthesis begins with L-arabinose, which undergoes Fischer glycosylation in methanolic HCl to form methyl α-L-arabinofuranoside. This step protects the anomeric hydroxyl group (C1) as a methyl glycoside, leaving the C2, C3, and C5 hydroxyls exposed. The reaction proceeds via acid-catalyzed cyclization, favoring the furanose form due to thermodynamic control in methanol.

Key Reaction Conditions

  • Solvent: Anhydrous methanol

  • Catalyst: 0.1–0.5 M HCl gas

  • Temperature: Reflux (65–70°C)

  • Yield: 60–75%

Methylation of C2, C3, and C5 Hydroxyls

The exposed hydroxyls at C2, C3, and C5 are methylated using methyl iodide (MeI) in the presence of a strong base. Silver oxide (Ag₂O) or sodium hydride (NaH) in dimethylformamide (DMF) facilitates exhaustive methylation.

Procedure

  • Methyl α-L-arabinofuranoside (1 equiv) is suspended in anhydrous DMF.

  • Ag₂O (3.5 equiv) and MeI (5 equiv) are added under nitrogen.

  • The mixture is stirred at 40–50°C for 12–24 hours.

  • The product, methyl 2,3,5-tri-O-methyl-α-L-arabinofuranoside, is purified via silica gel chromatography.

Yield: 80–90%

Deprotection of the Anomeric Position

The methyl glycoside is hydrolyzed under mild acidic conditions to yield free 2,3,5-tri-O-methyl-L-arabinofuranose.

Conditions

  • Reagent: 0.1 M HCl in aqueous ethanol (1:1 v/v)

  • Temperature: 60°C, 2–4 hours

  • Yield: 85–95%

Direct Permethylation of L-Arabinose

Hakomori Permethylation

This one-pot method employs methyl iodide and sodium hydride in dimethyl sulfoxide (DMSO) to methylate all free hydroxyl groups. The reaction favors the furanose form, selectively targeting C2, C3, and C5.

Procedure

  • L-Arabinose (1 equiv) is dissolved in anhydrous DMSO.

  • NaH (5 equiv) is added under nitrogen, followed by MeI (10 equiv).

  • The mixture is stirred at 25°C for 6 hours.

  • The product is isolated via extraction and crystallization.

Yield: 70–80%

Limitations

  • Over-methylation may occur if the pyranose or open-chain forms dominate.

  • Requires rigorous exclusion of moisture.

Stepwise Protection-Methylation Strategy

Benzoylation of C1, C3, and C5

L-Arabinose is converted to 1,3,5-tri-O-benzoyl-α-L-arabinofuranose using benzoyl chloride in pyridine. This protects C1, C3, and C5, leaving C2 hydroxyl exposed.

Yield: 85–90%

Methylation of C2 Hydroxyl

The free C2 hydroxyl is methylated with MeI and Ag₂O, yielding 1,3,5-tri-O-benzoyl-2-O-methyl-α-L-arabinofuranose.

Yield: 75–80%

Deprotection and Subsequent Methylation

Benzoyl groups are removed via Zemplén transesterification (NaOMe/MeOH), and the resulting 2-O-methyl-L-arabinofuranose undergoes permethylation as in Section 2.1.

Overall Yield: 50–60%

Comparative Analysis of Methods

Method Steps Yield (%) Advantages Disadvantages
Fischer Glycosylation370–85High anomeric controlMulti-step, time-intensive
Hakomori Permethylation170–80One-pot, rapidRisk of over-methylation
Stepwise Protection450–60Selective methylationLow overall yield, complex purification

Optimization and Industrial Scalability

Catalyst Screening

Silver oxide outperforms NaH in methylation reactions, providing higher regioselectivity and reduced side products.

Solvent Effects

Anhydrous DMF enhances reaction rates compared to THF or acetonitrile due to better solubility of intermediates.

Purification Techniques

Crystallization from ethanol/water (3:1) achieves >95% purity, avoiding costly chromatography .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2,3,5-tri-O-methyl-L-arabinofuranose from L-arabinose, and how are regioselective methylation challenges addressed?

  • Methodological Answer : The synthesis typically involves protecting hydroxyl groups to direct methylation. For example, L-arabinose can first undergo benzoylation or acetylation to block specific positions. Methylation is achieved using methyl iodide (CH₃I) and a base (e.g., NaH) in anhydrous conditions. Regioselectivity is controlled by steric hindrance and reaction kinetics. After methylation, deprotection (e.g., catalytic hydrogenation for benzyl groups or acidic hydrolysis for acetyl groups) yields the final product. NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) are critical for verifying methylation sites and purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of 2,3,5-tri-O-methyl-L-arabinofuranose?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve methyl group positions and anomeric configuration. For example, methyl protons appear as singlets (~δ 3.3–3.5 ppm), while anomeric protons show distinct coupling patterns (e.g., α/β anomers) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.
  • Chromatography : HPLC or TLC with appropriate solvent systems (e.g., petroleum ether/EtOAc) identifies impurities .

Q. How is 2,3,5-tri-O-methyl-L-arabinofuranose used in methylation analysis of plant polysaccharides?

  • Methodological Answer : In polysaccharide structural studies, the compound is a hydrolysis product of fully methylated arabinoxylan. After permethylation and acid hydrolysis, free hydroxyl groups indicate branching points. For instance, 2,3,5-tri-O-methyl-L-arabinofuranose signifies terminal arabinofuranose residues, while 3,5-di-O-methyl derivatives indicate substitution at C-2. GC-MS analysis of the hydrolyzed methylated sugars reveals linkage patterns .

Advanced Research Questions

Q. What strategies optimize regioselective methylation of L-arabinofuranose derivatives to minimize side reactions?

  • Methodological Answer :

  • Protection-Deprotection : Use temporary protecting groups (e.g., benzyl, acetyl) to block undesired hydroxyls. For example, benzylation at C-2, C-3, and C-5 allows selective methylation at C-4 in a later step .
  • Catalytic Control : Tetrabutylammonium iodide (TBAI) promotes intramolecular cyclization in thioarabinosides, reducing byproducts .
  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity. Lower temperatures favor kinetic products (e.g., α-anomers), while prolonged heating favors thermodynamic stability .

Q. How can 2,3,5-tri-O-methyl-L-arabinofuranose be functionalized for glycoconjugate synthesis, and what challenges arise in stereochemical control?

  • Methodological Answer :

  • Glycosylation : Use trichloroacetimidate donors (e.g., 1-O-imidate derivatives) activated by BF₃·OEt₂. Stereochemistry (α/β) is influenced by solvent (e.g., CH₂Cl₂ for β-selectivity) and temperature .
  • Thio-modifications : Introduce sulfur at C-4 via dithioacetal intermediates, enabling nucleoside analog synthesis. Debenzylation with BBr₃ removes protecting groups without altering the thio-sugar core .
  • Challenges : Anomeric oxidation and side reactions during deprotection require careful monitoring via TLC and iterative purification (e.g., column chromatography) .

Q. In polysaccharide linkage analysis, how do contradictory methylation data involving 2,3,5-tri-O-methyl-L-arabinofuranose arise, and how are they resolved?

  • Methodological Answer : Contradictions may stem from incomplete methylation or partial hydrolysis. To resolve:

  • Validation : Repeat methylation with deuterated reagents (e.g., CD₃I) and compare NMR profiles.
  • Enzymatic Digestion : Use arabinanases or arabinofuranosidases to cleave specific linkages, confirming terminal vs. internal residues.
  • Cross-Validation : Combine methylation analysis with MALDI-TOF-MS/MS to detect oligosaccharide fragments .

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